1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine

概要

説明

1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of three dimethylamino groups attached to a silicon atom, along with an ethyl group. It is commonly used in various industrial and research applications due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine can be synthesized through the reaction of ethyltrichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{SiCl}_3 + 3 (\text{CH}_3)_2\text{NH} \rightarrow \text{C}_2\text{H}_5\text{Si(N(CH}_3)_2)_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involves large-scale reactions under controlled conditions. The use of high-purity reagents and precise temperature control ensures the efficient production of the compound. The reaction is typically carried out in a solvent such as toluene to facilitate the removal of hydrogen chloride by-products.

化学反応の分析

Types of Reactions: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form siloxanes or silanols.

Reduction: Reduction reactions can lead to the formation of silanes.

Substitution: The dimethylamino groups can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halides like chlorine or bromine can be used under mild conditions.

Major Products Formed:

Oxidation: Siloxanes or silanols.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the nucleophile used.

科学的研究の応用

1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of silicon-based materials and as a reagent in organic synthesis.

Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

作用機序

The mechanism of action of 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine involves its ability to form stable complexes with various substrates. The silicon atom acts as a central point for coordination, allowing the compound to interact with different molecular targets. This interaction can lead to the formation of stable bonds, enhancing the properties of the resulting materials.

類似化合物との比較

- Tris(dimethylamino)silane

- Tris(dimethylamino)ethylsilane

- Tris(dimethylamino)phenylsilane

Comparison: 1-Ethyl-N,N,N’,N’,N’‘,N’'-hexamethylsilanetriamine is unique due to the presence of an ethyl group, which imparts different reactivity and stability compared to its analogs. For instance, tris(dimethylamino)silane lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain conditions. Tris(dimethylamino)ethylsilane, on the other hand, has similar properties but may differ in terms of solubility and reactivity due to the presence of additional alkyl groups.

生物活性

1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine (commonly referred to as EHMT) is a silane compound with diverse applications in chemical synthesis and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

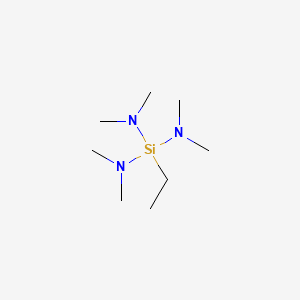

EHMT is characterized by its silane backbone, which contributes to its unique reactivity and interactions with biological systems. The compound's structure can be represented as:

This structure allows EHMT to participate in various biochemical reactions, influencing its biological activity.

Target Interaction

EHMT interacts with various biomolecules, including enzymes and membrane proteins. Its silane groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Studies indicate that such interactions may lead to:

- Enzyme Inhibition : EHMT has been shown to inhibit certain lipases by binding to their active sites, thereby preventing substrate access.

- Membrane Modulation : The compound may influence membrane fluidity and permeability, affecting cellular signaling pathways.

Cellular Effects

EHMT's effects on cells are multifaceted:

- Signaling Pathways : It modulates the activity of protein kinases and phosphatases, leading to changes in downstream signaling pathways.

- Gene Expression : The compound can alter gene expression profiles by affecting transcription factors involved in cellular responses to stress or nutrient availability.

Toxicological Studies

Research has indicated that EHMT exhibits dose-dependent effects in animal models. At low doses, it may have minimal adverse effects; however, higher doses have been associated with significant toxicity, including cytotoxicity in neuronal cell lines .

| Dosage (mg/kg) | Observed Effects |

|---|---|

| 0-10 | Minimal toxicity |

| 10-50 | Moderate cytotoxicity |

| >50 | Severe toxicity and lethality |

In Vitro Studies

In vitro studies using HEK293 cells have demonstrated that EHMT can inhibit dopamine uptake, suggesting potential psychostimulant properties similar to other N-ethyl substituted compounds .

Metabolic Pathways

EHMT is involved in several metabolic pathways:

- Lipid Metabolism : It interacts with enzymes such as lipases and esterases, influencing lipid breakdown and synthesis.

- Transport Mechanisms : The compound's transport across cell membranes is facilitated by specific transporters, which play a crucial role in its biological activity.

Research Findings

Recent studies have highlighted the following key findings regarding EHMT's biological activity:

- Cytotoxicity : EHMT has shown higher cytotoxicity compared to traditional psychostimulants like methamphetamine in neuronal cell lines .

- Behavioral Effects : In vivo studies indicate that EHMT induces anxiety-like behavior at high doses, correlating with its cytotoxic effects observed in vitro .

- Potential Therapeutic Applications : Due to its ability to modulate enzyme activity and cellular signaling pathways, EHMT may have potential applications in drug development for metabolic disorders or neurodegenerative diseases.

特性

IUPAC Name |

N-[bis(dimethylamino)-ethylsilyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N3Si/c1-8-12(9(2)3,10(4)5)11(6)7/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBURLBCXNMPJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952004 | |

| Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29489-57-4 | |

| Record name | Silanetriamine, 1-ethyl-N,N,N',N',N'',N''-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029489574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-N,N,N',N',N'',N''-hexamethylsilanetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。